15-methyl-15R-PGF2alpha

概要

説明

15-methyl-15R-Prostaglandin F2alpha is a metabolically stable analog of Prostaglandin F2alpha. It is an inactive prodrug designed for activation by gastric acid after oral administration.

準備方法

The synthesis of 15-methyl-15R-Prostaglandin F2alpha involves several steps. One common method includes the acid-catalyzed epimerization of 15-methyl-15R-Prostaglandin F2alpha to convert it into the active 15S-isomer . The synthetic route typically involves the use of bioactive lipid assays and requires precise reaction conditions to ensure the stability and purity of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

化学反応の分析

15-methyl-15R-Prostaglandin F2alpha undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds with altered properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Obstetric Applications

Induction of Labor:

15-methyl-15R-PGF2alpha has been used effectively for the induction of labor in cases of intrauterine fetal demise. A study involving 102 pregnant women demonstrated that administration of this compound led to successful induction of labor within an average time frame of approximately 9-10 hours. The doses administered ranged from 125 to 250 micrograms every 2-3 hours, with a high success rate and manageable side effects, primarily gastrointestinal in nature .

Management of Postpartum Hemorrhage:

In the context of postpartum hemorrhage, this compound has shown efficacy in stimulating uterine contractions and reducing bleeding. In a clinical study, intravenous infusion of the compound resulted in significant uterine contraction and cessation of hemorrhage within an average of 12.5 minutes after administration . This rapid response underscores its utility as a potent agent in managing severe obstetric complications.

Metabolic Regulation

Role in Adipogenesis:

Research indicates that prostaglandins, including PGF2α and its analogs like this compound, play crucial roles in regulating adipogenesis and metabolic disorders such as obesity. PGF2α is known to inhibit adipocyte differentiation through its interaction with specific receptors (FP receptors), which modulate pathways involved in fat cell development . The analog has been suggested as a potential target for therapeutic strategies aimed at obesity management by influencing metabolic pathways linked to fat accumulation and insulin sensitivity.

Cancer Research

Implications in Tumor Biology:

Emerging studies suggest that prostaglandins may influence cancer cell behavior, including proliferation and apoptosis. The role of this compound in cancer research is still under investigation, but its ability to modulate cellular signaling pathways could provide insights into tumor biology and potential treatment avenues .

Data Summary Table

Case Study 1: Induction of Labor

In a clinical trial involving women with intrauterine fetal death, the administration of this compound led to successful labor induction without serious complications. The study highlighted the compound's effectiveness compared to traditional methods, providing a viable option for managing such sensitive cases.

Case Study 2: Management of Uterine Atony

Another study focused on postpartum hemorrhage management demonstrated that intravenous administration of the compound resulted in rapid uterine contraction and stabilization of patients experiencing severe bleeding. This reinforces its clinical relevance in emergency obstetric care.

作用機序

The mechanism of action of 15-methyl-15R-Prostaglandin F2alpha involves its conversion to the active 15S-isomer by gastric acid. The active isomer then induces luteolysis by inhibiting gonadotropin secretion, which blocks the normal stimulation of the corpora lutea and reduces the synthesis and secretion of progesterone . This mechanism is crucial for its role in terminating early pregnancy and regulating fertility.

類似化合物との比較

15-methyl-15R-Prostaglandin F2alpha is unique compared to other similar compounds due to its metabolic stability and specific activation by gastric acid. Similar compounds include:

Prostaglandin F2alpha: The natural form of the compound, which is less stable and more easily metabolized.

15-methyl-15S-Prostaglandin F2alpha: The active isomer formed from the epimerization of 15-methyl-15R-Prostaglandin F2alpha.

Prostaglandin E2: Another prostaglandin with different biological functions and applications

These comparisons highlight the uniqueness of 15-methyl-15R-Prostaglandin F2alpha in terms of its stability and specific activation mechanism.

生物活性

15-Methyl-15R-PGF2alpha, also known as 15-methyl prostaglandin F2α, is a synthetic analog of prostaglandin F2α that exhibits significant biological activity. It has been primarily studied for its effects on uterine contractions, luteolytic properties, and potential therapeutic applications in obstetrics and gynecology. This article aims to consolidate the findings from various studies to provide a comprehensive overview of its biological activity.

This compound acts primarily through the activation of specific prostaglandin receptors, particularly the FP receptor. This interaction leads to several physiological responses:

- Uterine Contraction : The compound enhances myometrial activity, promoting uterine contractions which can be beneficial in managing postpartum hemorrhage and inducing labor.

- Luteolysis : It induces luteolysis, leading to the regression of the corpus luteum, which is crucial for regulating reproductive cycles.

Pharmacological Studies

Several studies have documented the pharmacological effects of this compound:

- Uterine Activity : In a clinical study involving postpartum women, intravenous infusion of this compound resulted in significant uterine contractions and cessation of bleeding within an average of 12.5 minutes after administration. The study quantified myometrial activity using micro-transducers, demonstrating a notable increase in intrauterine pressure and contraction frequency .

- Luteolytic Effects : Research indicates that this compound effectively induces luteolysis in various animal models. This property is particularly relevant for controlling estrous cycles in livestock and managing reproductive health in veterinary medicine.

- Gastrointestinal Effects : Another study explored the effects of related prostaglandins on gastric mucosa, indicating that modifications in prostaglandin structure could influence their protective roles in gastrointestinal physiology .

Comparative Efficacy

The efficacy of this compound can be compared with other prostaglandin analogs:

| Compound | Primary Action | Efficacy (in vitro/in vivo) | References |

|---|---|---|---|

| This compound | Uterine contraction, luteolysis | High | |

| PGF2α | Uterine contraction | Moderate | |

| Cloprostenol | Luteolysis | High |

Clinical Application in Obstetrics

A notable case study involved the administration of this compound to women experiencing severe postpartum hemorrhage. In this study:

- Participants : 27 women with significant uterine atony.

- Intervention : Intravenous infusion of 0.25 mg of this compound.

- Outcome : Rapid improvement in uterine tone and reduction in bleeding was observed, highlighting its potential as a critical intervention in obstetric emergencies .

Veterinary Applications

In veterinary medicine, this compound has been utilized to synchronize estrous cycles in cattle:

- A study demonstrated that administering the compound led to effective luteolysis and subsequent estrus synchronization, facilitating better reproductive management practices.

特性

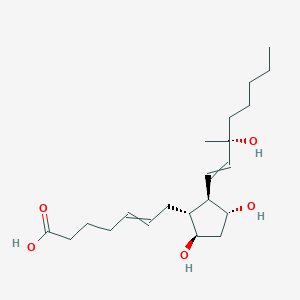

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-KKIXJVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35864-81-4 | |

| Record name | 15-Epicarboprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-EPICARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。